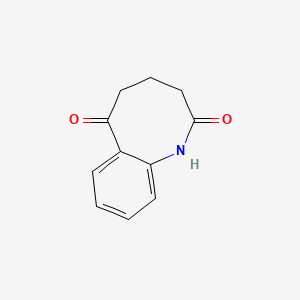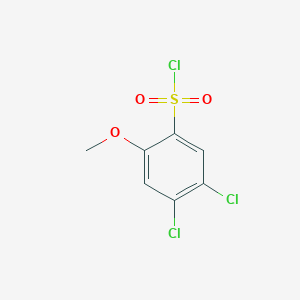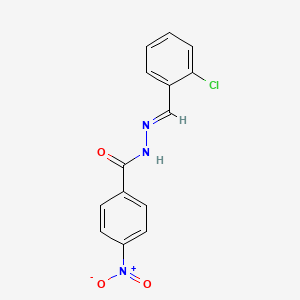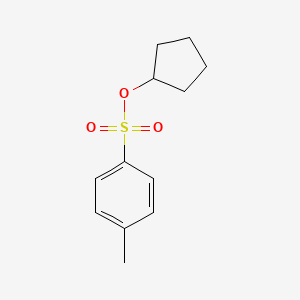
1-(4-Nitrophenyl)-3-phenylprop-2-yn-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Nitrophenyl)-3-phenylprop-2-yn-1-one is an organic compound with the molecular formula C15H9NO3 It is a derivative of propynone, characterized by the presence of a nitrophenyl and a phenyl group attached to the propynone backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Nitrophenyl)-3-phenylprop-2-yn-1-one typically involves the reaction of 4-nitrobenzaldehyde with phenylacetylene in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or crystallization.
化学反応の分析
Types of Reactions
1-(4-Nitrophenyl)-3-phenylprop-2-yn-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in the formation of 1-(4-aminophenyl)-3-phenyl-2-propyn-1-one.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-(4-Nitrophenyl)-3-phenylprop-2-yn-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
作用機序
The mechanism of action of 1-(4-Nitrophenyl)-3-phenylprop-2-yn-1-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound can also participate in Michael addition reactions, where it acts as an electrophile and reacts with nucleophiles such as amines or thiols. These interactions can lead to the formation of covalent bonds with proteins or other biomolecules, affecting their function and leading to various biological effects .
類似化合物との比較
Similar Compounds
1-Phenyl-2-propyn-1-one: Lacks the nitro group, making it less reactive in certain chemical reactions.
1-(4-Nitrophenyl)-2-propyn-1-one: Similar structure but without the phenyl group, affecting its chemical properties and reactivity.
3-(4-Nitrophenyl)-1-phenyl-2-propen-1-one: Contains a double bond instead of a triple bond, leading to different reactivity and applications.
Uniqueness
1-(4-Nitrophenyl)-3-phenylprop-2-yn-1-one is unique due to the presence of both nitrophenyl and phenyl groups attached to the propynone backbone. This combination of functional groups imparts distinct chemical properties, making it valuable for various synthetic and research applications.
特性
CAS番号 |
3672-66-0 |
|---|---|
分子式 |
C15H9NO3 |
分子量 |
251.24 g/mol |
IUPAC名 |
1-(4-nitrophenyl)-3-phenylprop-2-yn-1-one |
InChI |
InChI=1S/C15H9NO3/c17-15(11-6-12-4-2-1-3-5-12)13-7-9-14(10-8-13)16(18)19/h1-5,7-10H |
InChIキー |
YBONEMWOTSDHME-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C#CC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
正規SMILES |
C1=CC=C(C=C1)C#CC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Piperazine, 1-[(2-ethoxyphenyl)methyl]-4-(2-fluorophenyl)-](/img/structure/B1655374.png)

![2,4-Dichloro-1-[(2,4-dichlorophenoxy)methoxy]benzene](/img/structure/B1655378.png)



![2-hydroxy-5-[5-[(E)-(3-oxo-1-benzothiophen-2-ylidene)methyl]furan-2-yl]benzoic acid](/img/structure/B1655387.png)
![2-Nitro-6-([1,2,4]triazol-4-yliminomethyl)-phenol](/img/structure/B1655390.png)

![1-(2-{(2E)-2-[(2-Chlorophenyl)methylidene]hydrazinyl}-2-oxoethyl)pyridin-1-ium chloride](/img/structure/B1655392.png)

![ethyl N-[(E)-(3-nitrophenyl)methylideneamino]carbamate](/img/structure/B1655394.png)


